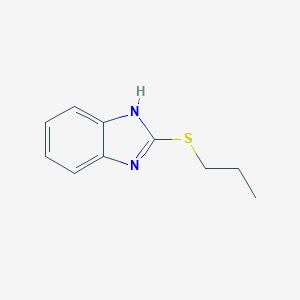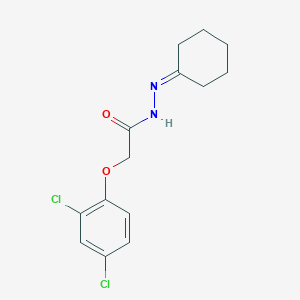![molecular formula C18H13N3O3S B362691 12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione CAS No. 371117-04-3](/img/structure/B362691.png)
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including a cyclopentane, pyrrole, thiazole, and pyrimidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione typically involves multi-step reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrrole and thiazole rings through cyclization reactions. The final step involves the formation of the pyrimidine ring, often through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione and its derivatives are explored for their therapeutic potential. They have shown activity against cancer cells, bacteria, and viruses, highlighting their potential as lead compounds for new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-dione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-tetraone
Uniqueness
The uniqueness of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione lies in its specific arrangement of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.
Propiedades
Número CAS |
371117-04-3 |
|---|---|
Fórmula molecular |
C18H13N3O3S |
Peso molecular |
351.4g/mol |
Nombre IUPAC |
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione |
InChI |
InChI=1S/C18H13N3O3S/c1-9-5-2-3-8-12(9)20-16(23)13-14(17(20)24)25-18-19-11-7-4-6-10(11)15(22)21(13)18/h2-3,5,8H,4,6-7H2,1H3 |
Clave InChI |
GYSBZJAKQUEIOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)

![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)
![4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362658.png)
![5H,11H-isoindolo[2,1-a]quinazolin-5-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)


![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
